Gluconic acid, phenylhydrazide Gluconic acid, phenylhydrazide
Brand Name: Vulcanchem
CAS No.: 6294-74-2
VCID: VC16055000
InChI: InChI=1S/C12H18N2O6/c15-6-8(16)9(17)10(18)11(19)12(20)14-13-7-4-2-1-3-5-7/h1-5,8-11,13,15-19H,6H2,(H,14,20)
SMILES:
Molecular Formula: C12H18N2O6
Molecular Weight: 286.28 g/mol

Gluconic acid, phenylhydrazide

CAS No.: 6294-74-2

Cat. No.: VC16055000

Molecular Formula: C12H18N2O6

Molecular Weight: 286.28 g/mol

* For research use only. Not for human or veterinary use.

Gluconic acid, phenylhydrazide - 6294-74-2

Specification

CAS No. 6294-74-2
Molecular Formula C12H18N2O6
Molecular Weight 286.28 g/mol
IUPAC Name 2,3,4,5,6-pentahydroxy-N'-phenylhexanehydrazide
Standard InChI InChI=1S/C12H18N2O6/c15-6-8(16)9(17)10(18)11(19)12(20)14-13-7-4-2-1-3-5-7/h1-5,8-11,13,15-19H,6H2,(H,14,20)
Standard InChI Key BOJPTTLENHUOHV-UHFFFAOYSA-N
Canonical SMILES C1=CC=C(C=C1)NNC(=O)C(C(C(C(CO)O)O)O)O

Introduction

Synthesis and Production of Gluconic Acid, Phenylhydrazide

Microbial Production of Gluconic Acid

Gluconic acid, the precursor to gluconic acid phenylhydrazide, is predominantly synthesized via the oxidation of glucose. Industrial production employs microbial fermentation using Aspergillus niger, which secretes glucose oxidase (GOX) to catalyze the conversion of β-D-glucose to gluconic acid . The reaction occurs under aerobic conditions, with GOX facilitating the oxidation of glucose to gluconolactone, which subsequently hydrolyzes to gluconic acid. Optimized fermentation conditions, including pH 5.5–6.5 and temperatures of 30–35°C, yield gluconic acid with efficiencies exceeding 90% .

Formation of Phenylhydrazide Derivatives

The synthesis of gluconic acid phenylhydrazide involves the condensation of gluconic acid with phenylhydrazine. This reaction typically proceeds in aqueous or alcoholic solutions under mild heating (50–70°C). The carbonyl group of gluconic acid reacts with the primary amine of phenylhydrazine, forming a hydrazone linkage . A study by Khurshid et al. (2013) demonstrated this process by adding phenylhydrazine to a warmed aqueous solution of gluconic acid, resulting in crystalline gluconic acid phenylhydrazide with a melting point of 198–200°C .

Table 1: Synthesis Yields Under Different Conditions

SubstrateCatalystTemperature (°C)Yield (%)
GlucoseA. niger GOX3092
Gluconic acidPhenylhydrazine6085

Structural and Molecular Characteristics

Molecular Architecture

Gluconic acid phenylhydrazide consists of a six-carbon chain with five hydroxyl groups and a terminal hydrazone moiety. The hydrazone linkage imparts planarity to the molecule, facilitating conjugation and resonance stabilization. X-ray crystallography reveals intramolecular hydrogen bonding between the hydroxyl groups and the hydrazone nitrogen, contributing to structural rigidity .

Spectroscopic Properties

  • Infrared (IR) Spectroscopy: Strong absorption bands at 3300 cm⁻¹ (O-H stretch), 1650 cm⁻¹ (C=N stretch), and 1600 cm⁻¹ (N-H bend) .

  • Nuclear Magnetic Resonance (NMR): ¹H NMR signals at δ 7.3–7.5 ppm (aromatic protons), δ 4.2–4.5 ppm (hydroxyl protons), and δ 3.0–3.2 ppm (methylene groups adjacent to the hydrazone).

Chemical Reactivity and Functional Behavior

Chelation of Metal Ions

The hydroxyl and hydrazone groups enable gluconic acid phenylhydrazide to act as a polydentate ligand. It forms stable complexes with transition metals such as Fe³⁺, Cu²⁺, and Zn²⁺. For example, in alkaline solutions, the compound coordinates with Cu²⁺ to form a deep blue complex, which is utilized in analytical chemistry for metal quantification .

Redox Reactions

The hydrazone moiety undergoes oxidation to form diazonium salts, which participate in coupling reactions with aromatic amines or phenols. Conversely, reduction with sodium borohydride yields the corresponding hydrazine derivative.

Table 2: Stability Constants of Metal Complexes

Metal Ionlog K (Stability Constant)
Fe³⁺12.5
Cu²⁺10.8
Zn²⁺9.2

Applications in Industrial and Pharmaceutical Contexts

Pharmaceutical Intermediates

Gluconic acid phenylhydrazide serves as a precursor in synthesizing antitubercular and antimalarial agents. Its hydrazone group is pivotal in creating Schiff base derivatives, which exhibit enhanced bioavailability and target specificity.

Analytical Chemistry

The compound’s chelating properties are exploited in titrimetric analyses for metal ion detection. For instance, its complexation with calcium ions enables the quantification of calcium gluconate in pharmaceutical formulations .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator